molecular formula C26H24NO3PS B1452682 Diphenylphosphinyl(alpha-tosylbenzyl)amine CAS No. 701291-86-3

Diphenylphosphinyl(alpha-tosylbenzyl)amine

Cat. No.: B1452682
CAS No.: 701291-86-3
M. Wt: 461.5 g/mol
InChI Key: PNTGCTVNEJGLKY-UHFFFAOYSA-N
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Description

Diphenylphosphinyl(alpha-tosylbenzyl)amine is an organic compound that features a phosphinyl group attached to a benzylamine moiety, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylphosphinyl(alpha-tosylbenzyl)amine typically involves the reaction of diphenylphosphine oxide with alpha-tosylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve higher yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphinyl(alpha-tosylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the tosyl group.

Scientific Research Applications

Diphenylphosphinyl(alpha-tosylbenzyl)amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Diphenylphosphinyl(alpha-tosylbenzyl)amine involves its interaction with molecular targets through its phosphinyl and tosyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Shares the phosphinyl group but lacks the tosyl and benzylamine moieties.

    Tosylbenzylamine: Contains the tosyl and benzylamine groups but lacks the phosphinyl group.

    Diphenylphosphinylhydroxylamine: Similar phosphinyl group but with a hydroxylamine moiety instead of benzylamine.

Uniqueness

Diphenylphosphinyl(alpha-tosylbenzyl)amine is unique due to the combination of its phosphinyl, tosyl, and benzylamine groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGCTVNEJGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659282
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701291-86-3
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701291-86-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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